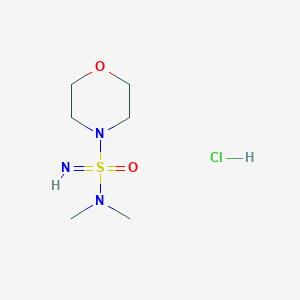

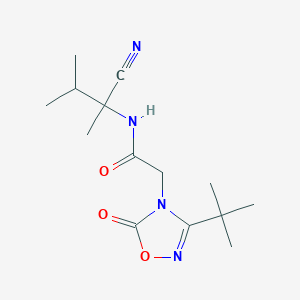

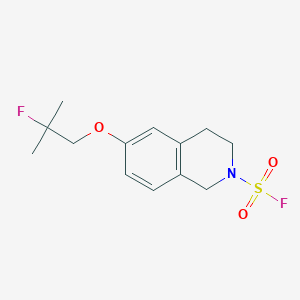

![molecular formula C15H22ClN3O B2839993 4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride CAS No. 1215812-91-1](/img/structure/B2839993.png)

4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole is a heterocyclic aromatic compound that is an important pharmacophore in drug discovery . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . One common method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles .Molecular Structure Analysis

Benzimidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The synthesis of benzimidazole derivatives often involves heating the phenyl diamine with 4-aminobenzoic acid in PPA at various temperatures for several hours .科学的研究の応用

Antioxidant and Enzyme Inhibition

A novel synthesis approach for benzimidazoles containing a morpholine skeleton demonstrated potent in vitro antioxidant activities and significant α-glucosidase inhibitory potential, suggesting their use in managing oxidative stress-related disorders and glucose regulation (Özil, Baltaş, & Parlak, 2018). This work emphasizes the therapeutic potential of such compounds in treating diseases where oxidative stress and enzymatic regulation play a critical role.

Corrosion Inhibition

Research on synthesized benzimidazole derivatives, including those with morpholine groups, has shown promising results as corrosion inhibitors for steel in acidic environments, highlighting their potential in industrial applications to protect metals from corrosion (Yadav et al., 2016). Such compounds can significantly reduce the degradation of materials, thereby increasing the lifespan and reliability of metal structures and components in corrosive settings.

Catalytic Synthesis

The use of morpholinium-based ionic liquids as catalysts for the synthesis of biologically active multi-substituted imidazoles under solvent-free conditions presents a green chemistry approach, reducing reaction times and improving yields (Marzouk et al., 2016). This application showcases the utility of morpholine derivatives in facilitating environmentally friendly chemical syntheses.

Synthetic Potential in Organic Chemistry

Aminomethylation of imidazoheterocycles using morpholine unveils a new pathway for the synthesis of aminomethylated derivatives under mild conditions (Mondal et al., 2017). This methodological advancement opens up new avenues for the development of pharmaceuticals and complex organic molecules.

Antimicrobial and Antifungal Activities

The synthesis and biological evaluation of morpholine-incorporating benzimidazole derivatives have demonstrated their potential as antimicrobial and antifungal agents, offering new opportunities for the development of treatments against infectious diseases (Zhou, Li, Zhang, & Jiang, 2013). These findings suggest the broad applicability of such compounds in medical and agricultural fields to combat microbial and fungal pathogens.

将来の方向性

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is necessary . Benzimidazole and its derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, there is a great potential for the development of novel therapeutic agents based on the benzimidazole scaffold.

作用機序

Target of Action

It is known that imidazole derivatives, such as this compound, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific context.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some imidazole derivatives can block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it is likely that this compound affects multiple pathways . For example, some imidazole derivatives have been shown to have antitumor potential against different cell lines .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , suggesting that it may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .

Action Environment

It is known that imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.

特性

IUPAC Name |

4-[(1-propylbenzimidazol-2-yl)methyl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.ClH/c1-2-7-18-14-6-4-3-5-13(14)16-15(18)12-17-8-10-19-11-9-17;/h3-6H,2,7-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAANAMWCUITNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CN3CCOCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

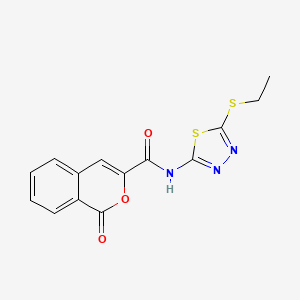

![N-(5-chloro-2-methoxyphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2839916.png)

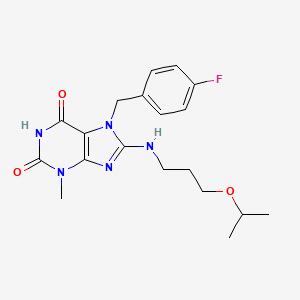

![N-(4-(diethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2839919.png)

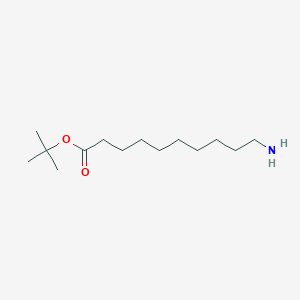

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2839922.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2839924.png)

![11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2839928.png)